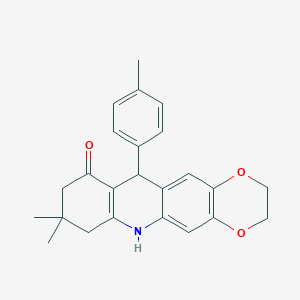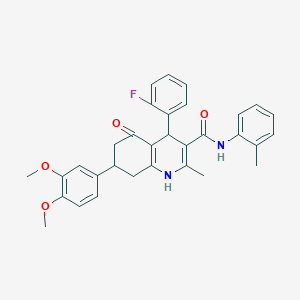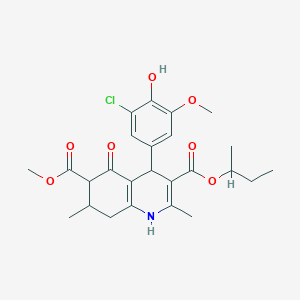![molecular formula C20H13Br2NO3 B4262674 6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4262674.png)
6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Overview
Description
6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound that features a quinoline core structure with bromine and benzodioxole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes:
Cyclization: Formation of the quinoline core through cyclization reactions, often involving intermediates like 2-aminobenzophenone derivatives.
Condensation: Final condensation steps to form the dihydrobenzo[h]quinolin-2(1H)-one structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinoline ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the bromine-substituted positions, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitro groups (HNO3)
Major Products
Oxidation: Formation of quinoline N-oxides or benzodioxole carboxylic acids.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves interactions with specific molecular targets, such as enzymes or receptors. The bromine and benzodioxole substituents can enhance binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-hydroxyquinoline: Shares the quinoline core and bromine substituent but lacks the benzodioxole moiety.
6-bromo-1,3-benzodioxole-5-carboxaldehyde: Contains the benzodioxole structure but differs in the functional groups attached.
Uniqueness
6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its combined quinoline and benzodioxole structures, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
6-bromo-4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br2NO3/c21-15-5-14-12(13-6-17-18(8-16(13)22)26-9-25-17)7-19(24)23-20(14)11-4-2-1-3-10(11)15/h1-6,8,12H,7,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYNGJBLJVVNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4262597.png)

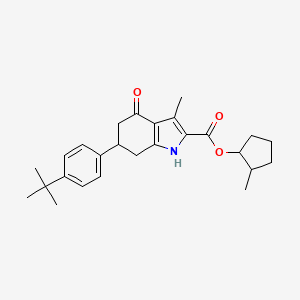

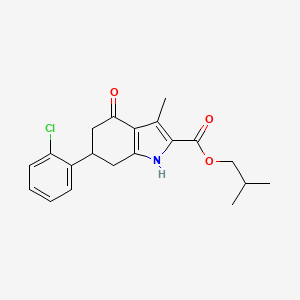
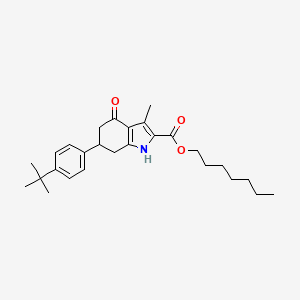

![4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B4262658.png)
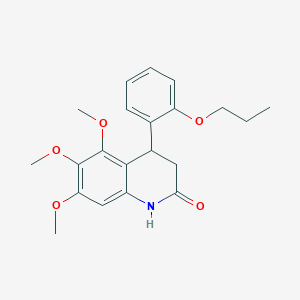
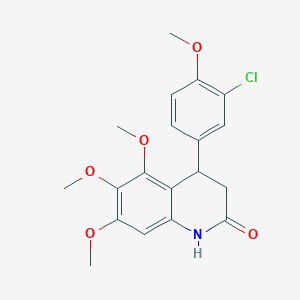
![9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE](/img/structure/B4262686.png)
